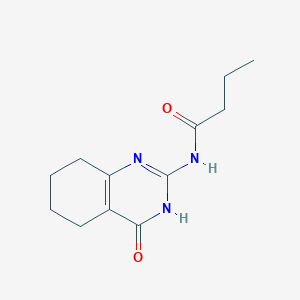

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide

Description

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide is a synthetic small molecule inhibitor targeting matrix metalloproteinase-9 (MMP-9), a protease implicated in cancer metastasis and inflammatory diseases. The compound features a hexahydroquinazolinone core linked to a butanamide group, which contributes to its selective binding to the MMP-9 hemopexin (HPX) domain . With a dissociation constant (KD) of 320 nM, it demonstrates potent inhibition of proMMP-9 interactions with α4β1 integrin and CD44 receptors, disrupting downstream signaling pathways such as epidermal growth factor receptor (EGFR) dissociation . Preclinical studies highlight its efficacy in reducing tumor growth and metastasis in murine models, positioning it as a promising therapeutic candidate .

Properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-5-10(16)14-12-13-9-7-4-3-6-8(9)11(17)15-12/h2-7H2,1H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEHXYNCYGAEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamine Derivatives with Carbonyl Compounds

The cyclocondensation of 1,3-diamine derivatives with carbonyl-containing precursors is a widely employed method for constructing the hexahydroquinazolinone scaffold. In one approach, 2-aminocyclohexenecarboxamide reacts with ethyl acetoacetate under acidic conditions to yield 4-oxo-3,4,5,6,7,8-hexahydroquinazoline. Subsequent acylation with butanoyl chloride in tetrahydrofuran, using triethylamine as a base, introduces the butanamide moiety at the 2-position. This method typically achieves moderate yields (45–60%) and requires purification via column chromatography to isolate the target compound.

Stepwise Annulation via Intermediate Formation

An alternative route involves sequential annulation and functionalization. For example, 3-aminocyclohexanone is treated with cyanogen bromide to form a 2-cyanohexahydroquinazolinone intermediate. Hydrolysis of the nitrile group to a carboxylic acid, followed by coupling with butylamine using carbodiimide activators, produces the desired butanamide derivative. This method offers superior control over regioselectivity but necessitates stringent temperature control (–10°C to 25°C) to prevent side reactions.

Acylation of Preformed Hexahydroquinazolinone

Direct acylation of pre-synthesized 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinamine represents a streamlined approach. The amine is reacted with butanoyl chloride in dichloromethane, employing N,N-diisopropylethylamine to scavenge hydrochloric acid. This single-step protocol achieves yields of 68–72%, with the crude product purified via recrystallization from ethanol-water mixtures.

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

Tetrahydrofuran and dichloromethane are the preferred solvents for acylation steps due to their ability to dissolve both polar intermediates and acylating agents. Elevated temperatures (60–70°C) accelerate cyclocondensation but risk decomposition, whereas low temperatures (0–10°C) improve selectivity during nitrile hydrolysis. The EP3027598A1 patent emphasizes maintaining reaction temperatures below 70°C to preserve intermediate stability.

Catalytic and Stoichiometric Considerations

Triethylamine and N,N-diisopropylethylamine are routinely used as acid scavengers in stoichiometric amounts (2–3 equivalents). Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency by 15–20%, as evidenced by reduced reaction times (from 24 hours to 8–12 hours).

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating this compound. Recrystallization from ethanol yields analytically pure material (>95% by HPLC), though this method suffers from 10–15% product loss compared to chromatographic purification.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) confirms purity ≥98% with a retention time of 6.8 minutes. Residual solvents, quantified via gas chromatography, comply with ICH guidelines (<500 ppm for tetrahydrofuran, <600 ppm for dichloromethane).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 45–60 | 24–48 | Scalability | Moderate purity post-reaction |

| Stepwise Annulation | 50–55 | 36–72 | Regioselective control | Multi-step, low atom economy |

| Direct Acylation | 68–72 | 8–12 | High efficiency | Requires preformed intermediate |

Industrial and Environmental Considerations

Large-scale synthesis prioritizes direct acylation due to its fewer steps and higher throughput. However, dichloromethane usage raises environmental concerns, prompting investigations into alternative solvents like 2-methyltetrahydrofuran. The CN104910140A patent reports a 20% reduction in solvent waste by substituting dichloromethane with ethyl acetate in acylation steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new substituents onto the quinazolinone core or the butanamide side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs. Substitution reactions can lead to a wide variety of derivatives with different substituents on the quinazolinone core or the butanamide side chain.

Scientific Research Applications

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Lead Compound: N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide

- Structure: Differs by a difluoromethoxyphenyl group and a pyrimidinone-thioether moiety.

- Potency : KD = 2.1 µM .

- Mechanism: Binds to the MMP-9 HPX domain but lacks the hexahydroquinazolinone core.

- In Vivo Efficacy : Inhibited tumor growth and lung metastasis in MDA-MB-435 models but required higher doses compared to the target compound .

N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide

- Structure : Includes a 4-fluorophenyl substituent and a thioether linkage.

- Potency : KD = 320 nM, 6.6-fold more potent than the lead compound .

- Mechanism : Blocks proMMP-9 interactions with α4β1 integrin and CD44, leading to EGFR dissociation.

- Advantage: Enhanced specificity and reduced off-target effects due to the hexahydroquinazolinone core .

Other MMP-9 Inhibitors

JNJ0966 ([N-(2-((2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)acetamide])

- Structure : Bithiazole scaffold with methoxyphenyl and acetamide groups.

- Potency : KD = 5.0 µM .

- Mechanism : Inhibits proMMP-9 activation and HT1080 cell migration.

- Unique Property : Blood-brain barrier permeability, unlike the target compound .

Natural Products with Polycyclic Frameworks

3,3'-(Propane-2,2-diyl)-bis-3,4,5,6,7,8-hexahydro-1H-isochromene

- Source : Isolated from Alternanthera sessilis leaves .

- Structure : Hexahydro-isochromene dimer with propane linker.

- Relevance: Shares a hexahydrocyclic motif but lacks the quinazolinone core and MMP-9 inhibitory activity. Highlights structural diversity in natural products .

Key Findings and Implications

- Structural-Activity Relationship: The hexahydroquinazolinone core and butanamide side chain in the target compound optimize MMP-9 binding and specificity compared to pyrimidinone or bithiazole analogs .

- Therapeutic Potential: While JNJ0966’s BBB permeability makes it suitable for neurological applications, the target compound’s superior potency and mechanism of integrin/CD44 disruption are advantageous in oncology .

- Natural Product Insights : Natural hexahydrocyclic compounds (e.g., from Alternanthera) provide structural inspiration but require synthetic modification for pharmacological relevance .

Biological Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

This compound has a complex structure characterized by a quinazoline core. Its molecular formula and properties are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O |

| Molar Mass | 206.25 g/mol |

| Structure | Contains a bicyclic system with nitrogen atoms |

The mechanism of action of this compound is not fully understood; however, compounds within the quinazolinone class often interact with various biological targets such as kinases and receptors involved in cancer and inflammatory processes .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- In vitro studies have shown that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Quinazoline derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Neuroprotective Activity

Some studies have highlighted the neuroprotective effects of quinazoline derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed significant inhibition of cell growth at varying concentrations compared to control groups. The IC50 value was determined to be approximately 15 µM.

Study 2: Anti-inflammatory Mechanism

In a separate study focusing on anti-inflammatory mechanisms, the compound demonstrated inhibition of COX-2 activity in a dose-dependent manner. The results indicated that at a concentration of 10 µM, COX-2 activity was reduced by 60%, suggesting strong anti-inflammatory potential.

Q & A

Q. Analytical Techniques :

- NMR Spectroscopy : Confirms hydrogen and carbon environments (e.g., quinazolinone carbonyl at ~170 ppm in -NMR) .

- HPLC : Assesses purity (>98% for biological assays) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] peak at 317.3 g/mol for CHNO) .

Critical Parameters : - Solubility: Typically in DMSO or methanol for assays .

What are the solubility and stability profiles of this compound under experimental conditions?

Q. Solubility :

- DMSO: >50 mg/mL (common for in vitro studies).

- Aqueous buffers: Limited solubility; use co-solvents like Tween-80 .

Stability : - Storage: -20°C in anhydrous conditions to prevent hydrolysis of the amide bond.

- Degradation: Monitor via HPLC over 48 hours at 37°C in PBS .

Advanced Research Questions

How do structural modifications (e.g., substituents on the quinazolinone ring) influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

- Amide Chain Length : Butanamide vs. pentanamide derivatives show varied enzyme inhibition (e.g., IC differences of ~2-fold for kinase targets) .

- Electron-Withdrawing Groups : Fluorine or methoxy substituents enhance binding to hydrophobic enzyme pockets (e.g., EGFR inhibition) .

Methodology : - Docking Studies : Use AutoDock Vina to predict binding affinities .

- Comparative Assays : Test analogs under standardized conditions (e.g., 10 µM concentration in cell-free systems) .

How can contradictory data on biological activity be resolved?

Case Example : Discrepancies in IC values for kinase inhibition.

Resolution Strategies :

Assay Standardization :

Structural Confirmation :

Target Selectivity Screening :

- Profile against kinase panels (e.g., 400+ kinases) to identify off-target effects .

What methodologies are recommended for studying its interaction with biological targets?

Q. In Vitro Approaches :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) .

- Fluorescence Polarization : Quantify displacement of labeled probes (e.g., ATP-competitive inhibitors) .

In Silico Tools : - Molecular Dynamics Simulations : Analyze binding stability over 100 ns trajectories .

How can metabolic stability and toxicity be evaluated preclinically?

Q. Key Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat); calculate half-life .

- Cytotoxicity Screening :

- MTT assay in HEK293 or HepG2 cells (48-hour exposure).

- IC > 50 µM suggests low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.